molecular formula C52H48N6O6 B586469 N-Trityl Candesartan Cilexetil CAS No. 886999-34-4

N-Trityl Candesartan Cilexetil

Cat. No. B586469
M. Wt: 852.992
InChI Key: RNYVJIQBOBBGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Trityl Candesartan Cilexetil is a compound with the molecular formula C52H48N6O6 . It is an impurity of Candesartan, an angiotensin II type-1 receptor antagonist used in the treatment of congestive heart failure .

Scientific Research Applications

Synthesis and Analytical Methods N-Trityl Candesartan Cilexetil is a key intermediate in the synthesis of Candesartan Cilexetil, a medication used primarily for hypertension treatment. A novel synthetic route has been established that involves simultaneous cleavage of the N-Boc and N-trityl protective groups, leading to the formation of the benzimidazole ring at the final step. This method yields Candesartan Cilexetil with high purity and efficiency (Shen et al., 2010). Additionally, the determination of tin in Trityl Candesartan using UV-VIS Spectrophotometry has been developed to ensure the safety and quality of the production process, addressing concerns related to the use of tin compounds (Yildiz et al., 2017).

Pharmacokinetics and Delivery Systems Research has focused on enhancing the oral bioavailability of Candesartan Cilexetil, which is inherently limited due to poor aqueous solubility. Solid lipid nanoparticles (SLNs) and self-nanoemulsifying drug delivery systems (SNEDDS) have been developed to improve this aspect. SLNs encapsulating Candesartan Cilexetil have shown significant improvement in oral bioavailability and pharmacodynamic effects, indicating a promising approach for enhancing the efficacy of the drug (Dudhipala & Veerabrahma, 2016). SNEDDS, on the other hand, have demonstrated rapid onset of action and prolonged therapeutic effects, making them a viable option for delivering Candesartan Cilexetil (AboulFotouh et al., 2017).

Clinical Applications and Safety Candesartan Cilexetil's application extends beyond hypertension management to include potential benefits in chronic heart failure and other cardiovascular conditions. The CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) study highlights its safety in early stroke treatment and suggests a broader therapeutic window for cardiovascular diseases. The drug's ability to modulate neurohumoral pathways in heart failure presents a compelling case for its use in various cardiovascular disorders (Schrader et al., 2003).

Safety And Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of N-Trityl Candesartan Cilexetil. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation is necessary, and all sources of ignition should be removed .

Future Directions

Future research could focus on improving the oral bioavailability of Candesartan Cilexetil, which has low oral bioavailability due to poor solubility and hepatic first-pass metabolism . Additionally, the development of an in vitro–in vivo correlation (IVIVC) for immediate release Candesartan Cilexetil formulations could reduce failures in future bioequivalence studies .

properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-56-58(55-48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYVJIQBOBBGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Tritylcandesartan Cilexetil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.